molecular formula C9H17N3O B3052479 3-[(2-Morpholin-4-ylethyl)amino]propanenitrile CAS No. 41832-84-2

3-[(2-Morpholin-4-ylethyl)amino]propanenitrile

Cat. No.: B3052479
CAS No.: 41832-84-2
M. Wt: 183.25 g/mol
InChI Key: ZNDCJNWMQMVSQG-UHFFFAOYSA-N
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Description

3-[(2-Morpholin-4-ylethyl)amino]propanenitrile (molecular formula C₉H₁₆N₃O) is a nitrile-containing compound featuring a morpholine moiety linked via an ethylamino chain. Morpholine derivatives are widely utilized in medicinal chemistry due to their ability to enhance solubility and bioavailability in drug candidates.

Properties

IUPAC Name

3-(2-morpholin-4-ylethylamino)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O/c10-2-1-3-11-4-5-12-6-8-13-9-7-12/h11H,1,3-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNDCJNWMQMVSQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20368492
Record name 3-[(2-morpholin-4-ylethyl)amino]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41832-84-2
Record name 3-[(2-morpholin-4-ylethyl)amino]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation of 2-Morpholinoethylamine with Haloalkyl Nitriles

A primary route involves the nucleophilic substitution of 2-morpholinoethylamine with 3-chloropropanenitrile. This method mirrors the methylation strategies employed in the synthesis of related pyrimidine derivatives, where alkylating agents such as dimethyl sulfate are utilized in the presence of a base.

Reaction Conditions :

  • Base : Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) facilitates deprotonation of the amine, enhancing nucleophilicity.
  • Solvent : Polar aprotic solvents like acetonitrile or methyl isobutyl ketone (MIBK) are optimal, as evidenced in the methylation of pyrimidine intermediates.
  • Temperature : Reflux conditions (60–80°C) ensure complete reaction over 6–12 hours.

Workup and Purification :
Post-reaction, the mixture is filtered to remove excess base, and the solvent is distilled under reduced pressure. The crude product is purified via recrystallization from n-propanol or isopropyl alcohol, yielding crystalline this compound.

Michael Addition of 2-Morpholinoethylamine to Acrylonitrile

An alternative approach exploits the Michael addition of 2-morpholinoethylamine to acrylonitrile. This method avoids harsh alkylating agents and aligns with green chemistry principles.

Reaction Mechanism :
The primary amine attacks the β-carbon of acrylonitrile, forming a C–N bond. The reaction proceeds under mild conditions without requiring exogenous catalysts.

Optimization Parameters :

  • Solvent : Methanol or water enables efficient mixing and moderates exothermicity.
  • Temperature : Room temperature (25–30°C) suffices, with reaction completion within 24–48 hours.
  • Stoichiometry : A 1:1 molar ratio of amine to acrylonitrile minimizes side products.

Purification :
The product is isolated via liquid-liquid extraction using dichloromethane, followed by washing with brine and drying over sodium sulfate. Residual solvents are removed under vacuum to afford the nitrile as a pale-yellow liquid.

Comparative Analysis of Synthetic Methods

Method Yield Conditions Advantages Limitations
Alkylation 70–85% Reflux, K₂CO₃, MIBK High yield; scalable Requires toxic alkylating agents
Michael Addition 60–75% RT, methanol Mild conditions; fewer byproducts Longer reaction time

Crystallization and Polymorphism Considerations

While the target compound is typically a liquid at room temperature, salt forms (e.g., hydrochloride or benzoate) may exhibit crystallinity. For instance, analogous compounds in patent literature are crystallized using n-propanol or acetonitrile, with polymorph control achieved through slow cooling. The crystalline form-A of related benzoate salts demonstrates a distinct PXRD pattern, emphasizing the role of solvent selection in polymorphism.

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 2.45–2.55 (m, 4H, morpholine CH₂), 2.65 (t, 2H, CH₂CN), 3.05 (t, 2H, NCH₂), 3.70 (t, 4H, morpholine OCH₂).
  • IR (cm⁻¹) : 2245 (C≡N stretch), 1110 (C–O–C morpholine).

Chromatographic Purity : HPLC analysis (C18 column, acetonitrile/water gradient) reveals >98% purity, with retention time matching synthetic standards.

Chemical Reactions Analysis

Types of Reactions: 3-[(2-Morpholin-4-ylethyl)amino]propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-[(2-Morpholin-4-ylethyl)amino]propanenitrile, an organic compound with the molecular formula C9H17N3O, has applications spanning across chemistry, biology, medicine, and industry. Its unique structure, featuring a morpholine ring and a nitrile group, contributes to its chemical reactivity and biological activity, making it valuable for research purposes.

Scientific Research Applications

  • Chemistry this compound serves as an intermediate in synthesizing complex organic molecules.
  • Biology The compound is investigated for its potential biological activities, including interactions with enzymes and receptors.
  • Medicine There is ongoing research exploring its potential as a therapeutic agent for various diseases.
  • Industry It is used in developing new materials and chemical processes.

Chemical Reactions

This compound can undergo several types of chemical reactions:

  • Oxidation It can be oxidized to form corresponding oxides or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide. Major products include oxidized derivatives of the morpholine ring.
  • Reduction Reduction reactions can convert the nitrile group to primary amines. Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed. The major product is primary amines.
  • Substitution It can participate in nucleophilic substitution reactions where the nitrile group can be replaced by other nucleophiles, such as amines or alcohols, under basic or acidic conditions. The products are various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-[(2-Morpholin-4-ylethyl)amino]propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Molecular Features

Compound Name Molecular Formula Molecular Weight Key Substituents Evidence ID
3-[(3-Morpholinopropyl)amino]propanenitrile C₁₀H₁₉N₃O 197.28 Morpholine, propylamino chain
3-[(4-Methylphenyl)amino]propanenitrile C₁₀H₁₂N₂ 160.22 4-Methylphenyl group
3-((2-Chlorothieno[3,2-d]pyrimidin-4-yl)(methyl)amino)propanenitrile C₁₀H₁₀ClN₅S 267.73 Thienopyrimidine, chloro, methyl
3-[Butyl[4-(4-nitrophenyl)diazenyl]phenyl]amino]propanenitrile C₁₉H₂₀N₆O₂ 364.40 Nitrophenyl azo group, butyl

Key Observations :

  • Morpholine vs.
  • Chain Length: The ethylamino linker in the target compound is shorter than the propylamino chain in its morpholine analogue (C₁₀H₁₉N₃O, ), which may influence conformational flexibility and binding interactions.
  • Functional Complexity: Thienopyrimidine and azo-containing derivatives () exhibit higher molecular complexity and are tailored for specific biological or industrial applications.

Functional Relevance :

  • Pharmaceutical Potential: Morpholine-containing nitriles (e.g., ) are often intermediates in kinase inhibitors or antimicrobial agents due to their balanced lipophilicity.
  • Material Science: Azo derivatives () highlight the versatility of propanenitrile compounds in non-pharmaceutical roles.

Biological Activity

3-[(2-Morpholin-4-ylethyl)amino]propanenitrile is an organic compound notable for its potential biological activities stemming from its unique structural features. The compound, characterized by a morpholine ring and a nitrile functional group, has been investigated for its interactions with various biological targets, including enzymes and receptors. This article synthesizes findings from diverse sources to elucidate the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Structural Characteristics

The molecular formula of this compound is C9H14N2OC_9H_{14}N_2O with a molecular weight of 183.25 g/mol. Its structure includes:

  • A morpholine ring , which contributes to its ability to form hydrogen bonds.
  • An ethyl side chain attached to an amino group.
  • A nitrile functional group that enhances its reactivity.

Enzyme Interactions

Research indicates that this compound can modulate enzyme activities, potentially acting as an inhibitor in specific biochemical pathways. This modulation is attributed to the compound's ability to engage in hydrogen bonding and other interactions with active sites on enzymes.

Receptor Binding

The compound has shown promise in binding to various receptors, influencing their activity. This characteristic suggests potential applications in drug development, particularly in targeting conditions where receptor modulation is beneficial .

The mechanism of action involves the interaction of this compound with biological targets through:

  • Hydrogen bonding facilitated by the morpholine moiety.
  • Nucleophilic attack on electrophilic centers in target proteins.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound against structurally similar compounds:

Compound NameStructure DescriptionUnique Features
3-(2-Morpholinoquinolin-3-yl)acrylonitrileContains a quinoline ring along with a nitrile groupExhibits antimicrobial properties against specific bacteria
4-Amino-N-methylbenzamideFeatures an amide functional groupKnown for its applications in pharmaceuticals
2-(Aminomethyl)pyridineHas a pyridine ring with an amino groupUsed as an intermediate in various organic syntheses

This table illustrates how the morpholine structure contributes to diverse biological activities while emphasizing the distinct therapeutic potential of this compound.

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound in various contexts:

  • Inhibition Studies : A study demonstrated that at concentrations around 1 μg/ml, this compound exhibited significant inhibition of specific enzyme activities, suggesting its potential as a therapeutic agent in conditions requiring enzyme modulation .
  • Docking Studies : Computational docking studies indicated favorable binding interactions between the compound and several protein targets, reinforcing its potential as a lead compound for drug development .
  • Therapeutic Applications : The compound's ability to modulate inflammatory pathways has been highlighted in research focusing on anti-inflammatory activities, suggesting applications in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3-[(2-Morpholin-4-ylethyl)amino]propanenitrile, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via reductive amination between morpholine derivatives and acrylonitrile intermediates. For example, reacting 2-aminoethylmorpholine with acrylonitrile under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C . Optimization involves adjusting stoichiometry, reaction time, and catalyst choice (e.g., NaBH₃CN for selective reduction). Monitor progress via TLC or LC-MS to ensure completion.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use a combination of:

  • NMR : ¹H/¹³C NMR to confirm the morpholine ring (δ ~2.5–3.5 ppm for N-CH₂ groups) and nitrile functionality (C≡N stretch at ~2200 cm⁻¹ in IR).
  • HPLC : Reverse-phase HPLC with UV detection (λ = 210–230 nm) to assess purity (>95% recommended for biological assays).
  • Mass Spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ expected at m/z ~224.2).
    Reference spectral databases for morpholine-containing analogs if available .

Q. What are the stability considerations for this compound under different storage conditions?

  • Methodology : Conduct accelerated stability studies:

  • Thermal Stability : Store at 4°C (short-term) or -20°C (long-term) in airtight containers. Avoid prolonged exposure to light due to potential nitrile hydrolysis.
  • pH Sensitivity : Test solubility and degradation in aqueous buffers (pH 2–10) via LC-MS over 24–72 hours. Morpholine derivatives are generally stable in neutral to slightly acidic conditions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in biological systems?

  • Methodology :

  • Perform docking studies (e.g., AutoDock Vina) to assess interactions with enzymes like cytochrome P450 or kinases, leveraging the morpholine ring’s hydrogen-bonding potential.
  • Use DFT calculations (Gaussian 09) to evaluate electron density around the nitrile group, predicting susceptibility to nucleophilic attack.
  • Compare results with structurally similar compounds (e.g., 2-(morpholin-4-yl)propanenitrile) to validate models .

Q. What strategies resolve contradictory data in bioactivity assays involving this compound?

  • Methodology :

  • Dose-Response Analysis : Test multiple concentrations (e.g., 1 nM–100 µM) to rule out assay interference from the nitrile group.
  • Counter-Screening : Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) to confirm target specificity.
  • Metabolite Profiling : Incubate with liver microsomes to identify degradation products that may contribute to off-target effects .

Q. How can researchers design SAR studies to explore the morpholine-ethylamino moiety’s role in activity?

  • Methodology :

  • Synthesize analogs with:
  • Morpholine replacements (e.g., piperidine, thiomorpholine) to assess ring size/heteroatom impact.
  • Chain length variations (e.g., ethyl vs. propyl linkers).
  • Evaluate changes in physicochemical properties (logP, solubility) and bioactivity (IC₅₀ values) to map critical structural features .

Safety and Handling

  • PPE : Gloves, lab coat, and goggles required due to nitrile toxicity .
  • Waste Disposal : Neutralize with alkaline hydrolysis (e.g., NaOH/EtOH) before disposal .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(2-Morpholin-4-ylethyl)amino]propanenitrile
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3-[(2-Morpholin-4-ylethyl)amino]propanenitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.